Pentafluoroethyl ethyl ether
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry is a specialized field of organic chemistry focused on compounds containing carbon-fluorine (C-F) bonds. numberanalytics.comnumberanalytics.comwikipedia.org The introduction of fluorine into organic molecules dramatically influences their physical, chemical, and biological characteristics. numberanalytics.com This is due to fluorine's status as the most electronegative element, which leads to the formation of the strongest single bond in organic chemistry when paired with carbon. sinapse.ac.uknih.gov This strong, highly polarized bond enhances molecular stability and can alter properties like lipophilicity and reactivity, making organofluorine compounds highly valuable. numberanalytics.comsinapse.ac.uk The field dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org
Significance of Fluorinated Ethers in Contemporary Chemical Sciences
Fluorinated ethers, a class of organofluorine compounds featuring an ether linkage (-O-), are significant in modern chemical technologies. fluorine1.ru Their high thermal and chemical stability, stemming from the strong C-F bonds, makes them suitable for use as dielectrics, stable oils, and lubricants. sibran.ru The presence of the ether group can impart desirable thermoplastic properties to fluorinated polymers. In recent years, fluorinated ethers have gained attention in advanced applications. They are investigated as components in electrolytes for high-voltage lithium-ion batteries, where they can help form a stable interface on both the anode and cathode. acs.orgresearchgate.netoaepublish.com Certain partially fluorinated ethers have also been developed as potential inhalation anesthetics. google.comresearchgate.netpsu.edu Their unique combination of properties makes them crucial in the development of new materials for electronics, energy storage, and medicine. numberanalytics.comnih.gov
Historical Trajectories in Perfluoroalkyl Ether Research
The study of organofluorine compounds began in the 1800s, but the field expanded significantly after World War II, driven by advancements in fluorination techniques. nih.govpsu.edu This era saw the development of fluorinated anesthetics to replace flammable options like diethyl ether. psu.edu Per- and polyfluoroalkyl substances (PFAS), a broad category that includes perfluoroalkyl ethers, saw large-scale production beginning in the 1940s. service.gov.uk These substances were valued for their stability and surfactant properties. nih.gov Early synthesis methods for fluorinated ethers included the Williamson reaction and the addition of alcohols to alkenes. fluorine1.ru The addition of perfluoroalkyl hypohalogenites to alkenes was also explored as a route to produce fully fluorinated ethers, although initial attempts to create trifluoromethyl pentafluoroethyl ether through this method were not successful. fluorine1.ru Over time, research has led to the development of more refined and specialized perfluoroalkyl ether compounds for various industrial uses. nih.gov
Current Research Landscape of Pentafluoroethyl Ether Compounds
Current research on compounds containing the pentafluoroethyl ether moiety is focused on developing novel synthesis methods and exploring new applications. The pentafluoroethoxy (-OC2F5) group is considered an attractive substituent in drug discovery because its properties are similar to the well-studied trifluoromethoxy group in terms of electronic effect and metabolic stability. acs.org
A significant challenge has been the efficient and practical synthesis of pentafluoroethyl ethers. acs.org Traditional methods often required harsh conditions or toxic reagents. acs.org Recent advancements include a silver-triflate-mediated oxidative pentafluoroethylation of alcohols and phenols using (pentafluoroethyl)trimethylsilane (B31909). acs.orgacs.orgnih.gov This method operates under mild conditions and provides moderate to excellent yields, making it applicable for late-stage introduction of the pentafluoroethoxy group into complex molecules like pharmaceuticals. acs.orgacs.org Another patented method describes the preparation of fluorine-containing ethers, including pentafluoroethyl ethyl ether, from acyl fluoride (B91410) and an alkylating agent. google.com
The pentafluoroethyl group is noted for its high stability, even when compared to the trifluoromethyl group, which can be prone to degradation. researchgate.netd-nb.info This stability is a key driver for its incorporation into new materials. Researchers are actively investigating pentafluoroethyl ethers as new-generation refrigerants and for their unique thermodynamic properties. acs.org The compound is also studied in the context of its class, per- and polyfluoroalkyl substances (PFAS), to understand its environmental behavior. nih.gov
Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethoxy-1,1,2,2,2-pentafluoroethane | nih.gov |
| CAS Number | 22052-81-9 | nih.govguidechem.com |
| Molecular Formula | C4H5F5O | nih.govguidechem.com |
| Molecular Weight | 164.07 g/mol | nih.govguidechem.com |
| Boiling Point | 21.8°C at 760 mmHg | guidechem.com |
| Density | 1.279 g/cm³ | guidechem.com |
| Vapor Pressure | 850 mmHg at 25°C | guidechem.com |
| Refractive Index | 1.287 | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-2-10-4(8,9)3(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJVPUWOURIOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379749 | |
| Record name | Pentafluoroethyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-81-9 | |
| Record name | Pentafluoroethyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of Pentafluoroethyl Ethyl Ether Analogs
Mechanistic Pathways of Ether Formation and Transformation
The formation and transformation of fluoroalkyl ethers, including pentafluoroethyl ethyl ether and its analogs, are governed by unique mechanistic pathways influenced by the strong electron-withdrawing nature of the perfluoroalkyl groups. These pathways often involve highly reactive intermediates such as radicals and carbenes, and can proceed through single-electron transfer processes.
The formation of fluoroalkyl ethers can be achieved through fluoroalkylation of various nucleophiles, a process that can proceed via a single-electron transfer (SET) mechanism. acs.orgnih.gov Research into the reaction of (phenylsulfonyl)difluoromethyl-substituted compounds with nucleophiles indicates that these transformations often follow a unimolecular radical nucleophilic substitution (SRN1) pathway. nih.gov This mechanism is initiated by the transfer of a single electron to the fluoroalkyl substrate, leading to the formation of a radical anion which then fragments to produce a fluoroalkyl radical and an anion. This radical can then be trapped by a nucleophile, such as an alkoxide, to form the C-O bond characteristic of an ether linkage.
In certain cases involving O-nucleophiles, the reaction can be significantly promoted by the addition of reagents that form a highly reactive electron donor species in situ, which effectively initiates the SET process. acs.orgnih.gov Another approach involves the generation of radical intermediates from an electron donor-acceptor (EDA) complex, which can absorb visible light and undergo a subsequent SET process. rsc.org These SET-based methods provide a powerful strategy for constructing both carbon-heteroatom and carbon-carbon bonds under relatively mild conditions. nih.gov
Pentafluoroethylation reactions, which lead to the formation of compounds like this compound, frequently involve the generation and reaction of pentafluoroethyl radicals (C₂F₅•). researchgate.netrsc.org The copper-pentafluoroethyl complex (CuCF₂CF₃), generated from inexpensive pentafluoroethane (B1204445), has been identified as a practical source of the CF₂CF₃ radical under aerobic conditions at room temperature. researchgate.net Mechanistic investigations, including radical clock experiments and trapping studies, have provided strong evidence for the involvement of these radical pathways in the pentafluoroethylation of unactivated alkenes. researchgate.net
The reactivity of the pentafluoroethyl radical itself has been studied through various reactions. For instance, its reaction with cyanogen (B1215507) chloride results in the formation of C₂F₅Cl, proceeding either through direct chlorine atom abstraction or via an addition-elimination mechanism. rsc.org Furthermore, studies on hydrogen abstraction reactions from substrates like ethane (B1197151) and cyclohexane (B81311) by C₂F₅ radicals, generated from the photolysis of perfluoroazoethane, have been conducted to determine the Arrhenius parameters for these processes. researchgate.net Understanding the generation and subsequent reactivity of these radical intermediates is crucial for developing efficient synthetic routes to pentafluoroethylated compounds.
| Radical Source/Precursor | Generation Method | Application |
| CuCF₂CF₃ Complex | From pentafluoroethane (HCF₂CF₃) | Pentafluoroethylation of unactivated alkenes researchgate.net |
| Perfluoroazoethane | Photolysis | Hydrogen abstraction studies researchgate.net |
| Perfluoroethyl iodide | Photolysis | Reaction with cyanogen chloride rsc.org |
Carbene-initiated rearrangements represent a sophisticated strategy for the transformation of fluoroalkyl compounds, including the synthesis of fluorinated ether intermediates. chemrxiv.orgnih.govresearchgate.net A notable example is the carbodefluorination of fluoroalkyl ketones, which proceeds through a cascade reaction initiated by a silver carbene. nih.govresearchgate.net The mechanism involves the formation of the carbene from a fluoroalkyl N-triftosylhydrazone, which is then intercepted by a β,γ-unsaturated alcohol. chemrxiv.orgnih.gov This nucleophilic addition leads to a key oxonium ylide intermediate. chemrxiv.org
This intermediate subsequently triggers a selective C-F bond cleavage through HF elimination, followed by a Claisen rearrangement of the in situ generated difluorovinyl ether. nih.govresearchgate.net This intramolecular cascade process integrates C-F bond cleavage and C-C bond formation, offering high selectivity and efficiency. chemrxiv.orgnih.gov While this specific strategy leads to ketones, it highlights the pivotal role of fluoroalkyl ether intermediates (difluorovinyl ethers) generated from carbene-based transformations. researchgate.net Separately, stable (pentafluoroethyl)(trifluoromethyl)carbene complexes of iridium have been synthesized, demonstrating that carbenes bearing the pentafluoroethyl group are viable chemical entities. rsc.org
Reactivity of the Pentafluoroethyl Moiety in Ether Linkages
The presence of the pentafluoroethyl group (C₂F₅) profoundly influences the chemical properties and reactivity of the adjacent ether linkage. Its strong inductive electron-withdrawing effect decreases the electron density on the ether oxygen and alters the molecule's interaction with both acids and bases, as well as its reactivity towards electrophilic and nucleophilic reagents.
The Lewis basicity of the oxygen atom in this compound is significantly reduced compared to its non-fluorinated analog, diethyl ether. The powerful electron-withdrawing nature of the C₂F₅ group delocalizes the lone-pair electrons on the oxygen atom, making them less available for donation to a Lewis acid. mdpi.com This principle is observed in analogous perfluoroalkylphosphanes, where the presence of fluorinated alkyl groups renders the phosphorus atom highly electron-deficient, thereby reducing its basicity and nucleophilicity. mdpi.com
Despite this reduced basicity, the ether oxygen can still act as a Lewis base, particularly in the presence of strong Lewis acids. Studies on the degradation of linear perfluoroalkyl ethers on metal oxide surfaces show that the reaction can be initiated by an acidic attack on the lone-pair electrons of the ether oxygen atom, leading to the cleavage of the ether linkage. core.ac.uk This indicates that while the oxygen is a weak base, it remains a potential site for interaction with sufficiently strong Lewis acids. core.ac.uk
The reduced Lewis basicity of the ether oxygen in this compound dictates its reactivity towards electrophiles. Reactions that typically involve the protonation of the ether oxygen, such as cleavage by hydrogen halides (HX), are expected to be significantly slower or require more forcing conditions compared to reactions with non-fluorinated ethers. core.ac.ukyoutube.com
Reactivity towards nucleophiles is also heavily influenced by the perfluoroalkyl group. The carbon atoms of the pentafluoroethyl group are sterically shielded by the fluorine atoms and are electron-deficient. However, direct nucleophilic attack on these carbons is generally difficult due to electrostatic repulsion from the lone pairs of the fluorine atoms. Nucleophilic attack is more likely to occur at the α-carbon of the ethyl group via a standard SN2 mechanism. However, the synthesis of electrophilic reagents designed to introduce SCF₂CF₃ and SCF₂CF₂H motifs demonstrates that perfluoroalkyl groups can be part of a species that readily reacts with a wide range of nucleophiles, including alcohols, amines, and enolates. nih.gov The formation of (pentafluoroethyl)lithium and its subsequent nucleophilic addition to carbonyls further highlights the utility of the pentafluoroethyl group in forming new bonds when activated as a nucleophile. acs.org
Influence of Fluorine Substitution on Ether Bond Stability
The introduction of fluorine atoms into organic molecules significantly alters their physicochemical properties, including the stability of covalent bonds. In the case of this compound and its analogs, the high electronegativity of fluorine atoms has a considerable stabilizing effect on the ether bond (C-O). This increased stability can be attributed to the strong inductive effect of the fluoroalkyl group, which withdraws electron density from the surrounding atoms, including the ether oxygen and the adjacent carbon atoms.
The table below illustrates the general trend of increased stability with fluorination, drawing a qualitative comparison between a simple dialkyl ether and its fluorinated analog.
| Compound | Formula | Presence of Fluorine | Relative Ether Bond Stability |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | No | Lower |
| This compound | CF₃CF₂OCH₂CH₃ | Yes | Higher |
Catalytic Transformations Involving Pentafluoroethyl Ethers
Catalytic methods play a crucial role in the synthesis and functionalization of fluorinated ethers, offering efficient and selective routes to these valuable compounds.
Catalytic Hydrosilylation by Perfluoroalkyl Silanides
Currently, there is limited specific information in the scientific literature detailing the catalytic hydrosilylation of carbonyls or alkenes to form ethers using perfluoroalkyl silanides like tris(pentafluoroethyl)silanide, [Si(C₂F₅)₃]⁻. However, studies on the reactivity of tris(pentafluoroethyl)silanide reveal its character as a Lewis amphoteric species, exhibiting both Lewis acidic and basic properties. researchgate.netnih.gov This dual reactivity allows it to react with various multiple bonds, including those in ketones and aldehydes. researchgate.netnih.gov While these reactions demonstrate the silanide's ability to interact with carbonyl groups, they have not been developed into a catalytic hydrosilylation cycle for ether synthesis. The research indicates that the perfluoroalkyl silanide (B1217022) can add to benzaldehyde (B42025) and benzophenone, but this reactivity has been explored in the context of its silylene-like behavior rather than as a catalyst for hydrosilylation. researchgate.netnih.gov
Metal-Catalyzed Reactions for Fluorinated Ether Synthesis
Various transition metal-catalyzed reactions have been developed for the synthesis of pentafluoroethyl ethers and their analogs. These methods often involve the formation of a C-O bond by coupling a pentafluoroethyl source with an alcohol or phenol.
Silver-Catalyzed Pentafluoroethylation:
A notable method involves the silver-triflate (AgOTf)-mediated oxidative pentafluoroethylation of alcohols and phenols. This reaction utilizes (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃) as the nucleophilic pentafluoroethyl source and Selectfluor as the oxidant. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, affording a variety of pentafluoroethyl ethers in moderate to excellent yields.
A plausible reaction mechanism involves the activation of the TMSCF₂CF₃ by a silver salt to form a silver-pentafluoroethyl intermediate, which then undergoes oxidative coupling with the alcohol or phenol.
Selected Examples of Silver-Catalyzed Pentafluoroethylation of Alcohols:
| Alcohol Substrate | Product | Yield (%) |
| 1-Octanol | 1-(Pentafluoroethoxy)octane | 75 |
| Cyclohexanol | (Pentafluoroethoxy)cyclohexane | 82 |
| Benzyl alcohol | Benzyl pentafluoroethyl ether | 65 |
Palladium-Catalyzed Synthesis:
Palladium catalysis has also been employed for the synthesis of fluorinated ethers. One approach involves the diastereoselective palladium-catalyzed allylic C-F bond functionalization of pentafluoroethyl alkenes. cas.cn In this reaction, heteroatom nucleophiles, including alcohols and phenols, can displace an allylic fluorine atom to form the corresponding ether. This method provides a route to more complex fluorinated ether structures.
Furthermore, palladium-catalyzed cross-coupling reactions of organoboron compounds, such as boronic acids and esters, with sources of fluoroalkoxy groups represent another strategy for the formation of aryl and vinyl fluoroalkyl ethers. While not exclusively for pentafluoroethyl ethers, these methods are adaptable for their synthesis.
The table below summarizes some metal-catalyzed approaches to fluorinated ether synthesis.
| Catalyst System | Reactants | Product Type |
| AgOTf / Selectfluor | Alcohol/Phenol + TMSCF₂CF₃ | Alkyl/Aryl Pentafluoroethyl Ether |
| Palladium Catalyst | Pentafluoroethyl alkene + Alcohol/Phenol | Allylic Pentafluoroethyl Ether |
Advanced Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of pentafluoroethyl ethyl ether by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. The chemical shifts, coupling constants, and signal multiplicities observed in NMR spectra offer a detailed map of the connectivity and spatial arrangement of atoms within the molecule.
In the ¹H NMR spectrum of this compound, the protons of the ethyl group are influenced by the strongly electronegative pentafluoroethyl group, leading to characteristic downfield shifts. The methylene (B1212753) protons (-OCH₂-) are expected to resonate at a lower field (higher ppm value) than the methyl protons (-CH₃) due to their closer proximity to the oxygen atom. For comparison, in non-fluorinated ethers like diethyl ether, the methylene protons appear around 3.4 ppm, while the methyl protons are found near 1.2 ppm. The presence of the pentafluoroethyl group is anticipated to further deshield the methylene protons.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the ethyl group will exhibit distinct signals. The methylene carbon (-OCH₂-), being directly attached to the oxygen, will be significantly deshielded and appear at a lower field compared to the methyl carbon (-CH₃). The carbons of the pentafluoroethyl group will be profoundly affected by the attached fluorine atoms, resulting in complex splitting patterns and significant downfield shifts. In fluorinated ethers, the carbon atom bonded to fluorine often shows a large one-bond C-F coupling constant.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles for fluorinated ethers. Actual experimental values may vary.)
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₂CH₃ | ~ 4.0 - 4.5 | Quartet (q) |
| ¹H | -OCH₂CH₃ | ~ 1.3 - 1.6 | Triplet (t) |
| ¹³C | -CF₂CF₃ | ~ 115 - 125 (quartet) | Quartet (q) |
| ¹³C | -CF₂CF₃ | ~ 110 - 120 (triplet) | Triplet (t) |
| ¹³C | -OCH₂CH₃ | ~ 65 - 75 | Triplet (t) |
| ¹³C | -OCH₂CH₃ | ~ 14 - 18 | Quartet (q) |
¹⁹F NMR for Pentafluoroethyl Groups
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In this compound, the pentafluoroethyl group gives rise to two distinct signals corresponding to the -CF₃ and -CF₂- groups.
The trifluoromethyl (-CF₃) group is expected to appear as a triplet due to coupling with the adjacent difluoromethylene (-CF₂-) group. Conversely, the -CF₂- group signal will be a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The chemical shifts for these groups in fluorinated ethers typically fall within a well-established range, providing a clear diagnostic fingerprint for the pentafluoroethyl moiety.
Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)
| Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity | Coupling Constant (JFF) |
| -CF₃ | ~ -80 to -90 | Triplet (t) | ~ 2-10 Hz |
| -CF₂- | ~ -120 to -130 | Quartet (q) | ~ 2-10 Hz |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural characterization.
The carbon-oxygen (C-O) stretching vibration in ethers typically gives rise to a strong absorption band in the infrared spectrum. In simple aliphatic ethers, this band is usually found in the region of 1050-1150 cm⁻¹. libretexts.orglibretexts.org For fluorinated ethers like this compound, the presence of electronegative fluorine atoms influences the C-O bond strength and, consequently, its stretching frequency.
The electron-withdrawing effect of the pentafluoroethyl group is expected to strengthen the C-O bond, leading to a shift of the C-O stretching frequency to a higher wavenumber (typically in the 1100-1300 cm⁻¹ region) compared to non-fluorinated ethers. This region of the IR spectrum can be complex due to the presence of strong C-F stretching vibrations, which also occur in this range (typically 1000-1400 cm⁻¹). However, the intense and characteristic nature of the C-O and C-F stretching bands provides a valuable diagnostic tool for the identification of fluorinated ethers. Raman spectroscopy can also be used to observe these vibrations, often providing complementary information to the IR spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for Ethers
| Bond | Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-O Stretch | Aliphatic Ethers | 1050 - 1150 |
| C-O Stretch | Fluorinated Ethers | 1100 - 1300 |
| C-F Stretch | Fluoroalkanes | 1000 - 1400 |
Analysis of C-F Vibrational Modes
The vibrational characteristics of the carbon-fluorine (C-F) bonds in this compound are a key signature of its molecular structure and can be effectively probed using infrared (IR) spectroscopy. The C-F stretching and bending modes give rise to strong absorptions in the infrared spectrum, typically in the fingerprint region.
Research Findings: The analysis of hydrofluoroethers (HFEs) demonstrates that the region between 1250 cm⁻¹ and 750 cm⁻¹ is dominated by C-F and C-O vibrational stretching modes benthamopen.com. The high electronegativity of fluorine atoms and the strength of the C-F bond result in intense IR absorption bands. For the pentafluoroethyl group (-C₂F₅), multiple strong absorption bands are expected due to symmetric and asymmetric stretching of the CF₃ and CF₂ moieties.
Computational studies on analogous fluorinated ethers help in assigning these vibrational modes. For instance, in compounds like CF₃OCF₂H, the calculated vibrational modes show strong agreement with experimental spectra, with the most intense peaks corresponding to C-F stretching benthamopen.com. The C-F stretching vibrations typically appear as a complex series of bands in the 1250-1000 cm⁻¹ range. C-F bending or scissoring modes are observed at lower frequencies.
Below is a table summarizing the expected vibrational modes for the C-F bonds in this compound based on data from analogous compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Asymmetric CF₃ Stretch | 1250 - 1200 | Strong |
| Symmetric CF₃ Stretch | 1180 - 1120 | Strong |
| Asymmetric CF₂ Stretch | 1150 - 1080 | Strong |
| Symmetric CF₂ Stretch | 1100 - 1000 | Medium-Strong |
| C-F Bending/Scissoring | 800 - 600 | Medium |
This interactive table is based on typical values for hydrofluoroethers.
X-ray Diffraction Studies
The crystalline architecture of fluorinated ethers is governed by a variety of non-covalent intermolecular interactions. While strong hydrogen bonds are absent in this compound, a network of weaker interactions dictates the crystal packing. These include:
Dipole-Dipole Interactions: The polarized C-F and C-O bonds create significant molecular dipoles, leading to electrostatic interactions that influence molecular alignment in the crystal lattice.
Weak Hydrogen Bonds: Interactions of the type C-H···O and C-H···F can play a crucial role in directing the supramolecular assembly. Though weaker than conventional hydrogen bonds, their cumulative effect is significant in determining the final crystal structure nih.govcetjournal.it.
Halogen-Centered Interactions: Fluorine atoms can participate in various noncovalent interactions, which are critical in crystal engineering and design nih.gov.
Analysis of the crystal structures of related compounds reveals that these subtle forces collectively stabilize the three-dimensional crystalline array, influencing properties such as melting point and density mdpi.comrsc.org.
Mass Spectrometry and Chromatographic Techniques
Mass spectrometry and chromatography are indispensable tools for the confirmation of molecular identity, determination of purity, and separation of this compound from reaction mixtures or impurities.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's elemental composition. For this compound, HRMS can distinguish its molecular formula, C₄H₅F₅O, from other potential formulas with the same nominal mass. The measured mass is typically within a few parts per million (ppm) of the theoretical exact mass, providing a high degree of confidence in the molecular formula assignment nih.govresearchgate.net.
| Property | Value | Source |
| Molecular Formula | C₄H₅F₅O | PubChem |
| Molecular Weight | 164.07 g/mol | PubChem nih.gov |
| Exact Mass | 164.02605559 Da | PubChem nih.gov |
| Monoisotopic Mass | 164.02605559 Da | PubChem nih.gov |
This interactive table contains computed data for this compound.
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or solvents and for quantifying its purity.
Gas Chromatography (GC): Given its volatility, gas chromatography is the preferred method for the analysis of this compound. A typical GC method would involve:
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane).
Injector: A split/splitless injector operated at a temperature sufficient to ensure rapid volatilization without thermal decomposition.
Detector: A Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive peak identification (GC-MS).
The retention time of the compound under specific conditions serves as an identifier, while the area of the chromatographic peak is proportional to its concentration, allowing for accurate purity determination google.com.
| Parameter | Typical Condition | Purpose |
| Technique | Gas Chromatography (GC) | Separation of volatile compounds |
| Stationary Phase | 5% Phenyl Polysiloxane | General purpose, medium polarity |
| Carrier Gas | Helium or Hydrogen | Mobile phase |
| Injector Temperature | 200 - 250 °C | Volatilization of the sample |
| Oven Program | Temperature gradient (e.g., 40 to 200 °C) | Separation based on boiling point |
| Detector | Flame Ionization (FID) or Mass Spec (MS) | Detection and quantification |
This interactive table outlines a hypothetical GC methodology for purity assessment.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In the context of hydrofluoroethers like pentafluoroethyl ethyl ether, DFT calculations are employed to study their atmospheric chemistry, particularly their reactions with hydroxyl (OH) radicals. For similar, though structurally distinct, compounds such as pentafluoroethyl methyl ether (HFE-365mcf3), theoretical studies using functionals like M06-2X have been performed to model reaction profiles and hydrogen abstraction mechanisms. These studies reveal that hydrogen abstraction by OH radicals is a key atmospheric degradation pathway. For instance, calculations on HFE-365mcf3 showed that abstraction from the -CH2- group is thermodynamically more favorable than from the -CH3 group, a finding supported by calculations of the C-H bond dissociation energy. While direct DFT studies on this compound are not extensively detailed in available literature, the principles from related molecules suggest that DFT would be crucial for determining the reactivity of the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) hydrogens, predicting which site is more susceptible to atmospheric radical attack.
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it is easier to induce electronic transitions.
For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its susceptibility to react with other chemical species. This analysis is valuable for predicting its behavior in various chemical environments, including its stability in the atmosphere or its potential as a solvent.
| Computational Property | Significance for this compound |
| HOMO Energy | Relates to the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor. |
| LUMO Energy | Relates to the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Dynamics and Simulations
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering a bridge between molecular properties and bulk material behavior.
Investigation of Intermolecular Interactions in Solution
This compound, being a polar molecule due to the electronegative fluorine atoms and the ether oxygen, exhibits dipole-dipole interactions and weaker London dispersion forces. MD simulations can model how molecules of this ether interact with each other in a liquid state. By simulating a system containing many molecules, researchers can analyze the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This provides a detailed picture of the liquid's structure and the strength of intermolecular forces, which are crucial for understanding properties like boiling point, viscosity, and solubility.
Solvation Effects on Reaction Mechanisms
The solvent environment can significantly influence chemical reactions. MD simulations are used to study how solvent molecules, such as this compound, arrange themselves around reactants, transition states, and products. This "solvation shell" can stabilize or destabilize species involved in a reaction, thereby altering the reaction rate and mechanism. For example, if this compound were used as a solvent, MD simulations could reveal how its dipole moment and molecular structure affect the energy profile of a given chemical process, providing insights that are essential for designing and optimizing chemical reactions in this medium.
Prediction of Spectroscopic Parameters
Computational chemistry enables the ab initio prediction of spectroscopic parameters for molecules like this compound. By solving approximations of the Schrödinger equation, it is possible to calculate properties such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of related fluorinated compounds.
The prediction of NMR chemical shifts using computational methods has become a reliable tool, particularly for organofluorine compounds. For this compound, predicting the 1H, 13C, and 19F NMR spectra is crucial for its characterization.
Methodology
The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT). nih.gov A common approach involves geometry optimization of the molecule at a chosen level of theory, followed by a Nuclear Magnetic Shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
Research on predicting 19F NMR chemical shifts for per- and polyfluoroalkyl substances (PFAS) has identified effective computational protocols. nsf.gov Studies have shown that functionals incorporating dispersion corrections, such as ωB97XD, provide accurate results. nsf.govrsc.org The choice of basis set is also critical; for fluorine-containing compounds, basis sets like 6-31+G(d,p) have been found to yield predictions with low root-mean-square error when compared to experimental values. nsf.gov Gas-phase calculations have often proven to be more accurate than those including implicit solvation models for these types of molecules. nih.gov
The predicted chemical shifts (δ) are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C, and CFCl3 or another suitable standard for 19F.
Predicted NMR Chemical Shifts
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes to show the expected output of a computational prediction, as specific literature values were not found.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Reference Compound |
|---|---|---|---|
| ¹⁹F | -CF₂- | Value | CFCl₃ |
| ¹⁹F | -CF₃ | Value | CFCl₃ |
| ¹³C | -O-CH₂-CH₃ | Value | TMS |
| ¹³C | -O-CH₂-CH₃ | Value | TMS |
| ¹³C | -CF₂- | Value | TMS |
| ¹³C | -CF₃ | Value | TMS |
| ¹H | -CH₂- | Value | TMS |
| ¹H | -CH₃ | Value | TMS |
Computational methods are extensively used to predict the vibrational spectra (infrared and Raman) of molecules. These calculations determine the frequencies and intensities of the fundamental vibrational modes.
Methodology
Similar to NMR predictions, DFT is the workhorse for vibrational frequency calculations. A common procedure involves first optimizing the molecular geometry to find a stationary point on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no
For hydrofluoroethers, studies have shown that hybrid DFT functionals, such as B3LYP, paired with appropriate basis sets like DZP++, can provide reliable predictions of vibrational frequencies with mean errors of less than 2% compared to experimental data. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore sometimes scaled by an empirical factor to improve agreement.
Spectral Interpretation
The results of a vibrational frequency calculation provide a list of frequencies, each corresponding to a specific normal mode of vibration. These modes can be visualized with computational software to understand the atomic motions involved, such as C-F stretching, C-H stretching, C-O-C ether bond stretching, and various bending and torsional modes. This information is critical for assigning the absorption bands observed in experimental IR and Raman spectra.
Predicted Vibrational Frequencies
As with the NMR data, specific computational studies on the vibrational frequencies of this compound are not prevalent in the reviewed literature. Table 2 illustrates the typical format of the data obtained from such a calculation. The assignments would correspond to the characteristic vibrations of the molecule's functional groups.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes to show the expected output of a computational prediction, as specific literature values were not found.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ | Value | C-H Asymmetric Stretch |
| ν₂ | Value | C-H Symmetric Stretch |
| ν₃ | Value | C-F Asymmetric Stretch (-CF₃) |
| ν₄ | Value | C-F Symmetric Stretch (-CF₃) |
| ν₅ | Value | C-F Stretch (-CF₂) |
| ν₆ | Value | C-O-C Asymmetric Stretch |
| ν₇ | Value | CH₂ Scissoring |
| ν₈ | Value | C-C Stretch |
Research Applications and Functional Materials Development
Role as Synthetic Intermediates and Building Blocks
While the direct application of pentafluoroethyl ethyl ether as a synthetic intermediate is not extensively documented in publicly available research, the broader class of pentafluoroethyl ethers is recognized for its potential in organic synthesis. The introduction of the pentafluoroethyl group (-C2F5) can significantly alter the biological and physicochemical properties of organic molecules.
The incorporation of fluoroalkyl groups into heterocyclic structures is a key strategy in the development of new pharmaceuticals and agrochemicals. While specific examples detailing the use of this compound as a direct precursor for fluoroalkylated heterocycles are not prominent in the literature, the general synthetic utility of related fluorinated compounds is well-established. For instance, methods for the synthesis of seven-membered heterocycles containing fluoroalkyl groups have been developed using perfluoroolefins as starting materials. These reactions, often carried out in solvents like diethyl ether, highlight the importance of fluorinated building blocks in accessing novel heterocyclic scaffolds.
The pentafluoroethyl ether moiety is of growing interest in medicinal chemistry. The synthesis of various pentafluoroethyl ethers can be achieved through methods such as the silver-mediated oxidative pentafluoroethylation of alcohols and phenols. researchgate.netnih.gov This oxidative coupling strategy allows for the formation of C-O bonds with the pentafluoroethyl group under mild conditions, making a range of pentafluoroethyl ethers accessible. researchgate.netnih.gov
Catalysis and Ligand Design
The unique electronic properties of the pentafluoroethyl group have led to its incorporation into ligands for transition metal catalysis and the evaluation of fluoroethers as specialized reaction media. These applications leverage the strong electron-withdrawing nature and steric bulk of the pentafluoroethyl moiety to influence the reactivity and selectivity of catalytic processes.
Pentafluoroethylated Ligands in Transition Metal Catalysis
The introduction of pentafluoroethyl (–C₂F₅) groups into ligand scaffolds has a significant impact on the electronic and steric properties of transition metal complexes, thereby influencing their catalytic performance. These ligands are explored in various reactions, particularly in cross-coupling and perfluoroalkylation reactions.
The synthesis of ligands bearing the pentafluoroethyl group is a critical first step. For instance, 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-phenyl-3-pentanol has been prepared and used as a bidentate ligand that is sterically bulkier than the more common Martin ligand. nih.gov Another approach involves the synthesis of bis(pentafluoroethyl)phosphane derivatives, which serve as precursors to various phosphine (B1218219) ligands. researchgate.net
Transition metal complexes, particularly those of copper, have been extensively studied with pentafluoroethylated ligands. A series of pentafluoroethyl-copper(I) complexes with bipyridine (bpy) ligands have been synthesized to study their reactivity in the perfluoroalkylation of aryl halides. nih.gov Research has shown that the electronic properties of the bipyridine ligands affect the speciation of the copper complexes and the rates of their reactions. nih.gov For example, complexes with less electron-donating bipyridines reacted faster with aryl halides. nih.gov
A well-defined bispentafluoroethylated organocuprate, [Ph₄P]⁺[Cu(CF₂CF₃)₂]⁻, has been synthesized and demonstrated to be a versatile and stable pentafluoroethylating reagent. rsc.org This complex has shown broad reactivity for constructing C(sp³)–, C(sp²)–, and C(sp)–CF₂CF₃ bonds with substrates like carboxylic acids, diazonium salts, organic halides, and boronic esters. rsc.org
The steric effect of the pentafluoroethyl group is also a crucial factor in catalysis. In a study involving spirophosphoranes synthesized with a bidentate ligand containing pentafluoroethyl groups, the steric repulsion of these groups slightly affected the crystal structures and slowed down the stereomutation of the phosphorane compared to a similar structure with trifluoromethyl groups. nih.gov
The table below summarizes key findings from studies on transition metal complexes with pentafluoroethylated ligands.
| Metal Center | Ligand Type | Application | Key Findings |
| Copper(I) | Bipyridine | Pentafluoroethylation of aryl halides | Reaction rates are faster with less electron-donating bipyridine ligands. nih.gov |
| Copper(I) | None ("ligandless") | Pentafluoroethylation of aryl halides | Serves as a baseline for comparing the effect of added ligands on reaction rates. nih.gov |
| Copper(I) | Phenanthroline | Pentafluoroethylation of organoboronates | Enables smooth pentafluoroethylation of a broad range of (hetero)aryl- and alkenylboronates. sioc.ac.cn |
| Palladium(0) | dppf | Allylic C–F bond functionalization | Effective for the diastereoselective defluoroamination of pentafluoroethyl alkenes. acs.org |
| Nickel(II) | Bipyridine | Suzuki-type coupling reactions | Precatalyst with trifluoroethyl ligands showed good stability and catalytic activity. nih.gov |
Evaluation of Fluoroethers as Specialized Reaction Media
Fluoroethers, including this compound, are evaluated as specialized reaction media due to their unique physical and chemical properties. Perfluoroaliphatic ethers are generally characterized by their chemical inertness, thermal stability, and poor solvency for most non-fluorinated organic compounds. researchgate.net These properties make them potentially useful in specific catalytic systems, such as in biphasic catalysis where catalyst recovery is desired.
While research specifically detailing this compound as a reaction medium is limited, the broader class of fluoroethers has been investigated. Their low miscibility with many organic solvents can be exploited for product separation and catalyst recycling. For instance, perfluoroalkylated crown ethers have been successfully used as phase-transfer catalysts, demonstrating their ability to function at the interface of different liquid phases. nih.gov These catalysts were shown to be recyclable using fluorous solid-phase extraction without a significant loss of activity. nih.gov
The high polarity and unique coordination properties of the ether oxygen in conjunction with the fluorinated alkyl chain can also influence reaction pathways. In some photocatalytic reactions, the presence of water in a mixed aqueous-organic medium proved critical for maximizing the yield of fluoroalkylation of aromatic crown ethers. cnr.it This suggests that the specific properties of the reaction medium, which can be tuned by using fluoroethers, play a crucial role in the reaction's success. cnr.it Although not a fluoroether solvent, this highlights the importance of the reaction environment in fluorine-related chemistry. The development of solvent- and catalyst-free reactions, induced by direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants, further underscores the potential for specialized reaction environments to drive chemical transformations. mdpi.com
Environmental Chemistry and Degradation Pathways
Identification of Transformation Products
The identification of transformation products is essential for a complete understanding of a compound's environmental impact. While no specific studies have identified the degradation products of pentafluoroethyl ethyl ether, potential products can be inferred from the degradation mechanisms of analogous compounds.
The degradation of many polyfluorinated precursor compounds is known to yield highly persistent perfluorocarboxylic acids (PFCAs). researchgate.net In the case of this compound (CF₃CF₂OCH₂CH₃), atmospheric oxidation is expected to proceed via the formation of a 1-ethoxy ethoxy radical (CF₃CF₂OCH(O•)CH₃). rsc.org The subsequent decomposition of this radical could potentially cleave the C-O ether bond. If the pentafluoroethyl moiety (CF₃CF₂–) is released and further oxidized, it could lead to the formation of trifluoroacetic acid (TFA; CF₃COOH), a short-chain and highly persistent PFCA. This pathway remains hypothetical without experimental verification.
The atmospheric oxidation of this compound, initiated by •OH radical attack, would likely produce a series of transient intermediates. Drawing an analogy from the well-studied oxidation of diethyl ether, the following pathway can be proposed rsc.org:
Initial H-Abstraction: The •OH radical abstracts a hydrogen atom from the -CH₂- group, forming a carbon-centered radical: CF₃CF₂OCH•CH₃
Peroxy Radical Formation: This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical: CF₃CF₂OCH(OO•)CH₃
Alkoxy Radical Formation: The peroxy radical can react further (e.g., with NO) to form an alkoxy radical: CF₃CF₂OCH(O•)CH₃
Alkoxy Radical Decomposition: This alkoxy radical is unstable and can decompose through several pathways, including C-C bond cleavage to produce ethyl formate and a methyl radical, or reaction with O₂ to form ethyl acetate and a hydroperoxyl radical (HO₂). rsc.org For this compound, analogous decomposition could lead to the formation of pentafluoroethyl formate (CF₃CF₂OC(O)H) or pentafluoroethyl acetate (CF₃CF₂OC(O)CH₃).
These intermediates would themselves be subject to further atmospheric degradation. The ultimate fate of the fluorinated portion of the molecule would likely be the formation of smaller, persistent compounds like TFA.
Research on Mitigating Environmental Impact
The growing awareness of the environmental persistence and potential risks associated with fluorinated compounds like this compound has spurred significant research into mitigation strategies. These efforts are primarily focused on two key areas: the proactive design of more environmentally friendly alternatives and the development of effective methods to remediate existing contamination.
Designing More Environmentally Benign Fluorinated Ether Structures
A primary strategy to lessen the environmental footprint of fluorinated ethers is to design new molecules that retain their desired performance characteristics while being less persistent and toxic. rsc.org Research in this area explores modifications to the chemical structure to build in "weak links" that are susceptible to environmental degradation mechanisms.
One approach involves the strategic insertion of ether linkages within the fluorinated alkyl chains. Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the ether oxygen atoms can influence the compound's breakdown. nih.govresearchgate.net Specifically, the C-O ether bonds can be cleaved, leading to the formation of unstable perfluoroalcohols that promote the further breakdown of the molecule. nih.gov This is a distinct advantage over perfluorocarboxylic acids (PFCAs), which lack this feature and are more resistant to degradation. researchgate.net
Another key design principle is the degree and position of fluorination. While a high degree of fluorination is often responsible for the desirable properties of these compounds, it also contributes to their environmental persistence. nih.gov Researchers are investigating partially fluorinated ethers and altering the position of fluorine atoms to create molecules that are more susceptible to degradation without completely sacrificing performance. researchgate.net For instance, research into electrolytes for lithium-ion batteries has led to the synthesis of novel fluorinated ethers designed to be less expensive, more scalable, and more "eco-friendly" compared to traditional options like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE). rsc.orgrsc.org
Key research findings in the design of safer fluorinated ethers include:
Introduction of Ether Bonds: The presence of ether C-O bonds can facilitate degradation pathways not available to fully fluorinated carbon-chain compounds. nih.gov
Controlled Fluorination: Tailoring the degree and location of fluorine substitution can influence the molecule's stability and degradation potential. researchgate.net
Structural Modifications: Introducing specific functional groups or structural features, such as a terminal cyano group (─CN), can alter the solvent properties and potentially influence environmental fate. researchgate.net
The table below summarizes examples of fluorinated ethers designed with environmental considerations in mind, particularly for applications in battery technology.
| Compound Name | Abbreviation | Intended Application | Design Feature for Reduced Environmental Impact |
| 1,1,1,2,3,3-hexafluoro-3-(2,2,3,3-tetrafluoro-propoxy)propane | HFTEP | Lithium-metal battery electrolyte | Designed as a less expensive and more eco-friendly alternative to TTE. rsc.org |
| bis(2-fluoroethoxy) methane | BFME | Lithium-ion and lithium-metal battery electrolyte | Mono-fluorinated ether designed to enhance solvated ability and performance across a wide temperature range. nih.gov |
| 2,2,2‐trifluoroethyl acetate | EA-f | Low-temperature lithium-ion battery electrolyte | Tailored fluorination position to improve performance while being nonflammable. researchgate.net |
Strategies for Environmental Remediation of Fluoroether Contaminants
Given the presence of fluoroethers and other per- and polyfluoroalkyl substances (PFAS) in the environment, developing effective remediation technologies is crucial. nih.gov The strong carbon-fluorine bond makes these compounds resistant to many conventional treatment methods. rsc.orgnih.gov However, several promising strategies are being actively researched and implemented.
Physical Separation Technologies: These methods concentrate the contaminants, removing them from large volumes of water.
Adsorption: Materials like granular activated carbon (GAC) can effectively adsorb PFAS, including fluoroethers, from water. This is a widely used technology for drinking water treatment. clu-in.org
Foam Fractionation: This technique exploits the surfactant nature of many PFAS. Air is bubbled through contaminated water, and the PFAS concentrate in the foam that is generated, which can then be collected and removed. mdpi.com Research has shown this method can concentrate PFAS from natural waters by a factor of 10 to over 4000. mdpi.com
Reverse Osmosis and Nanofiltration: These membrane-based technologies can physically block PFAS molecules, separating them from water. nih.gov
Destructive Technologies: These aim to break down the persistent fluoroether molecules into less harmful substances.
Electrochemical Oxidation (EO): This process uses an electric current to generate highly reactive species that can break the C-F bonds and degrade PFAS. mdpi.com
Incineration: High-temperature incineration (typically above 1000°C) is required to break down PFAS. However, there are concerns about incomplete destruction and the potential formation of harmful by-products if not carefully controlled. rsc.org
Reductive Defluorination: Advanced reduction processes using hydrated electrons have shown promise in degrading perfluoroalkyl ether carboxylic acids. nih.gov This method involves the cleavage of C-O bonds and subsequent defluorination of the resulting fluoroalkyl moieties. nih.gov
The following table provides an overview of common remediation strategies applicable to fluoroether contaminants.
| Remediation Strategy | Technology Type | Mechanism of Action | Key Advantages |
| Adsorption | Physical Separation | Contaminants bind to the surface of media like granular activated carbon. clu-in.org | Established technology, effective for water treatment. clu-in.org |
| Foam Fractionation | Physical Separation | Exploits surfactant properties to concentrate contaminants in foam. mdpi.com | Can treat large volumes of water, high concentration factor. mdpi.com |
| Electrochemical Oxidation | Destructive | Uses electricity to generate powerful oxidizing agents that break C-F bonds. mdpi.com | Potential for complete destruction of contaminants. |
| Incineration | Destructive | High temperatures break down the molecular structure. rsc.org | Can treat highly concentrated waste streams. |
| Reductive Defluorination | Destructive | Uses hydrated electrons to break C-F and C-O bonds. nih.gov | Effective for specific types of fluoroethers. nih.gov |
Research continues to focus on improving the efficiency and cost-effectiveness of these technologies and developing new methods to address the challenge of fluoroether contamination in the environment. gsienv.com
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Synthesis Routes
The pursuit of green chemistry principles is a major driver in modern chemical synthesis. For pentafluoroethyl ethyl ether, this translates to developing manufacturing processes that are not only efficient but also minimize waste and environmental impact. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in this endeavor. rsc.orgjocpr.comnih.gov
Key research objectives in this area include:
Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, for the direct and selective pentafluoroethoxylation of ethanol (B145695).
Alternative Fluorine Sources: Exploring the use of safer and more sustainable fluorinating agents to replace hazardous reagents.
Process Intensification: Investigating continuous flow reactors and other process intensification technologies to improve efficiency, reduce reaction times, and minimize solvent usage.
| Synthesis Approach | Key Features | Potential for Improved Sustainability |
|---|---|---|
| Silver-Mediated Oxidative Pentafluoroethylation | Milder reaction conditions compared to some traditional methods. researchgate.netnih.gov | Development of catalytic systems to reduce metal waste. |
| Nucleophilic Fluorination | Can require pre-functionalized substrates and harsh conditions. acs.org | Exploration of milder and more selective fluorinating agents. |
| Williamson Ether Synthesis | A classical ether synthesis method. | Optimization for higher atom economy and use of greener solvents. |
Exploration of Unprecedented Reactivity Patterns and Selectivities
While hydrofluoroethers are often valued for their chemical inertness, exploring their latent reactivity can open doors to new synthetic methodologies and applications. Future research will delve into activating the C-H and C-F bonds of this compound in a controlled and selective manner.
The development of methods for the selective C-H functionalization of ethers offers a template for future investigations into the reactivity of this compound. nih.gov By applying modern catalytic methods, it may be possible to introduce new functional groups into the ethyl moiety of the molecule, transforming it from a simple solvent into a versatile building block.
Furthermore, understanding the interactions of the pentafluoroethyl group with transition metals could lead to novel catalytic cycles where this compound acts as a reactant or ligand. The synthesis of pentafluoroethyl thioethers through Sandmeyer-type reactions suggests that the pentafluoroethyl group can be incorporated into various molecular scaffolds, and similar strategies could be envisioned for the pentafluoroethoxy group. researchgate.net
Emerging trends in this area include:
Selective C-H Functionalization: Developing catalytic methods to selectively modify the ethyl group of this compound.
C-F Bond Activation: Investigating strategies for the selective activation and transformation of the C-F bonds in the pentafluoroethyl group.
Coordination Chemistry: Exploring the coordination of this compound to metal centers and the reactivity of the resulting complexes.
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and environmental fate. For this compound, advanced computational modeling will play a crucial role in accelerating research and development.
Molecular dynamics (MD) simulations can be employed to predict the physical properties of this compound, such as its viscosity, boiling point, and solubility, under various conditions. arxiv.org This information is vital for designing new applications, for example, as a component in advanced battery electrolytes or heat transfer fluids. arxiv.org Furthermore, quantum mechanical calculations can elucidate reaction pathways and predict the selectivity of new chemical transformations, guiding experimental efforts in the exploration of its reactivity.
In the context of environmental science, computational models are essential for predicting the atmospheric lifetime, global warming potential (GWP), and environmental fate and transport of this compound. nih.govnih.govtaftlaw.com These predictive models can help in the early stages of development to assess the environmental impact of new applications and to design more environmentally benign alternatives.
Future research directions will involve:
Force Field Development: Creating accurate and transferable force fields for the molecular simulation of hydrofluoroethers to predict their physical and transport properties. researchgate.net
Reaction Modeling: Using quantum chemistry to model potential reaction pathways for the synthesis and functionalization of this compound.
Environmental Fate Modeling: Developing and refining models to predict the distribution and persistence of this compound in various environmental compartments. researchgate.netitrcweb.org
| Modeling Technique | Application for this compound | Anticipated Outcome |
|---|---|---|
| Molecular Dynamics (MD) | Prediction of physical properties (viscosity, density, etc.) and behavior in mixtures. arxiv.org | Rational design of formulations for specific applications (e.g., electrolytes, coolants). |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and prediction of reactivity. | Guidance for the development of new synthetic routes and functionalization strategies. |
| Environmental Fate and Transport Models | Prediction of atmospheric lifetime, GWP, and distribution in the environment. nih.govnih.govtaftlaw.com | Proactive assessment of environmental impact and informed material selection. |
Expanding Applications in Niche Chemical and Materials Science Domains
While this compound and other HFEs have found use as cleaning solvents, heat transfer fluids, and blowing agents, there is significant potential for their application in more specialized areas of chemical and materials science. wikipedia.orgrsc.orgalfa-chemistry.com Their unique combination of properties, including low surface tension, high density, and tunable solvency, makes them attractive for a range of advanced applications.
One emerging area is their use as "orthogonal solvents" in the processing of organic electronic materials. researchgate.net The low solubility of many organic polymers in HFEs allows for the deposition of subsequent layers in a multilayer device without dissolving the underlying layers. This enables the fabrication of complex device architectures that would be difficult to achieve with conventional solvents.
In the field of polymer chemistry, this compound could serve as a monomer or a comonomer in the synthesis of novel fluoropolymers. 20.210.105 The incorporation of the pentafluoroethoxy group could impart desirable properties such as increased flexibility, lower glass transition temperatures, and modified surface properties. Perfluoro(ethyl vinyl ether) is already used in the production of certain fluoropolymers, and the development of synthetic routes to vinyl ethers derived from this compound could expand this area of research. cas.orggoogle.com
Other potential niche applications to be explored include:
Aerogel Synthesis: Use as a solvent in the formation of aerogels, which are ultralight materials with applications in insulation and catalysis. rsc.org
Functional Fluids: Development as a base for lubricants, hydraulic fluids, and dielectric fluids for specialized applications.
Reaction Media: Utilization as a medium for biphasic catalysis or for reactions requiring a fluorinated solvent.
Comprehensive Environmental Impact Assessment and Development of Remediation Technologies
As with any chemical substance, a thorough understanding of the environmental impact of this compound is crucial for its responsible use. While HFEs are known to have low ozone depletion potential and relatively short atmospheric lifetimes compared to older fluorinated compounds, a comprehensive assessment of their complete environmental lifecycle is necessary. wikipedia.org
Future research will focus on the detailed study of the biodegradation and abiotic degradation pathways of this compound. oup.comresearchgate.netnih.gov Understanding how this compound behaves in different environmental compartments, such as soil, water, and air, is essential for a complete environmental risk assessment. While the biodegradation of some highly functionalized HFEs has been observed, the persistence of many fluorinated compounds is a significant concern. scholaris.canih.gov
In the event of environmental contamination, effective remediation technologies will be required. Research in this area will likely draw from the broader field of PFAS remediation. itrcweb.orgtrihydro.com However, the development of technologies specifically tailored to the chemical structure of this compound could lead to more efficient and cost-effective cleanup strategies.
Key areas for future investigation include:
Biodegradation Studies: Conducting thorough studies to determine the potential for microbial degradation of this compound in various environments. oup.comresearchgate.netnih.gov
Atmospheric Chemistry: Refining our understanding of the atmospheric degradation mechanisms and the formation of any potential breakdown products.
Advanced Oxidation Processes: Investigating the efficacy of advanced oxidation processes, such as electrochemical oxidation or plasma treatment, for the destruction of this compound in water. trihydro.com
Adsorption and Filtration: Developing and optimizing adsorbent materials, such as activated carbon or ion-exchange resins, for the removal of this compound from contaminated water sources. itrcweb.org
Novel Catalytic Degradation: Exploring catalytic methods to break the strong carbon-fluorine bonds under mild conditions. resoilfoundation.org
Q & A
Q. What are the established laboratory synthesis methods for pentafluoroethyl ethyl ether, and how are purity and yield optimized?
this compound is typically synthesized via acid-catalyzed etherification, such as reacting pentafluoroethanol with ethyl bromide in the presence of sulfuric acid . Purification involves fractional distillation under inert atmospheres to avoid hydrolysis. Yield optimization requires strict control of stoichiometric ratios, temperature (140–160°C), and reaction duration. Purity is validated using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual solvents or byproducts .
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns, with chemical shifts typically between -70 to -85 ppm for CF and CF groups .
- IR Spectroscopy : Identifies C-F (1100–1250 cm) and ether C-O (1050–1150 cm) stretches .
- GC-MS : Used for assessing purity and detecting low-concentration impurities .
Q. How are experimental boiling points and densities reconciled with computational predictions?
Discrepancies between experimental (e.g., boiling point: 7°C ) and computational values (e.g., COSMO-RS predictions) arise from approximations in solvation models. Researchers address this by cross-validating results with multiple techniques (e.g., differential scanning calorimetry for phase transitions) and benchmarking against high-accuracy methods like coupled-cluster theory .
Advanced Research Questions
Q. What computational approaches are used to model the thermodynamic behavior of this compound under extreme conditions?
Density functional theory (DFT) and molecular dynamics (MD) simulations predict properties like liquid density at high pressures (up to 100 MPa) and temperatures (283–363 K). These models are calibrated against experimental data from vibrating-tube densimeters or adiabatic calorimetry . For example, MD simulations reveal how fluorine electronegativity influences intermolecular interactions, affecting volatility .
Q. How do structural variations in this compound impact its reactivity in copolymerization reactions?
The electron-withdrawing nature of the pentafluoroethyl group reduces the oxygen atom’s nucleophilicity, requiring radical initiators (e.g., peroxides) for copolymerization with fluorinated olefins. Kinetic studies using time-resolved FT-IR monitor C-O bond cleavage rates, while X-ray crystallography (via SHELX ) resolves crystal packing effects on reactivity .
Q. What methodologies identify and quantify environmental degradation products of this compound?
High-resolution mass spectrometry (HRMS) with atmospheric pressure photoionization (APPI) detects trace degradation products like perfluoroalkyl carboxylic acids (PFCAs). Accelerated degradation studies use UV/O reactors, with kinetic modeling (e.g., QSAR) to estimate half-lives in aquatic systems .
Contradictions and Resolution Strategies
Q. How are discrepancies in reported physicochemical properties addressed?
For example, density values vary between 1.4133 g/cm (estimated ) and 1.269 g/cm (experimental ). Researchers use standardized calibration (e.g., NIST reference materials) and interlaboratory comparisons to resolve inconsistencies. Meta-analyses of historical data also clarify outliers .
Q. What experimental protocols mitigate risks from peroxidation during long-term storage?
this compound forms explosive peroxides upon prolonged exposure to O. Storage recommendations include adding 0.001% BHT (butylated hydroxytoluene) as an inhibitor and testing peroxide content quarterly via iodometric titration. Contaminated samples are neutralized with FeSO before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
